molecular formula C18H18ClNO2 B1613867 2-Chloro-4'-morpholinomethyl benzophenone CAS No. 898770-29-1

2-Chloro-4'-morpholinomethyl benzophenone

Cat. No.: B1613867
CAS No.: 898770-29-1
M. Wt: 315.8 g/mol
InChI Key: JKPBLYDSZACPQS-UHFFFAOYSA-N
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Description

2-Chloro-4'-morpholinomethyl benzophenone is a benzophenone derivative characterized by a chloro substituent at the 2-position of one phenyl ring and a morpholinomethyl group (-CH₂-morpholine) at the 4'-position of the second phenyl ring. The morpholine moiety in this compound introduces a heterocyclic amine, which may enhance solubility and influence bioactivity.

Properties

IUPAC Name

(2-chlorophenyl)-[4-(morpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO2/c19-17-4-2-1-3-16(17)18(21)15-7-5-14(6-8-15)13-20-9-11-22-12-10-20/h1-8H,9-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKPBLYDSZACPQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80642644
Record name (2-Chlorophenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898770-29-1
Record name (2-Chlorophenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4’-morpholinomethyl benzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses benzene and 2-chloro-benzoyl chloride as starting materials, with aluminum trichloride (AlCl3) as a catalyst . The reaction is carried out at temperatures ranging from -20°C to 15°C. After the reaction, the product is treated with an acid, filtered, and crystallized to obtain the final compound .

Industrial Production Methods

For industrial production, the same Friedel-Crafts acylation method is often employed due to its efficiency and high yield. The process involves large-scale reactors and precise control of reaction conditions to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4’-morpholinomethyl benzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Chloro-4’-morpholinomethyl benzophenone is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-Chloro-4’-morpholinomethyl benzophenone involves its interaction with molecular targets through its functional groups. The chloro group can participate in electrophilic aromatic substitution reactions, while the morpholinomethyl group can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate various biochemical pathways and molecular targets, leading to its observed effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Substituents/Modifications Key Features CAS Number Reference
2-Chloro-4'-morpholinomethyl benzophenone 2-Cl, 4'-CH₂-morpholine Morpholine group enhances polarity and potential bioavailability. Not specified
4-Chloro-2-fluoro-4'-thiomorpholinomethyl benzophenone 4-Cl, 2-F, 4'-CH₂-thiomorpholine Thiomorpholine (S instead of O) increases lipophilicity and alters reactivity. 898783-08-9
2-Bromo-4'-chlorobenzophenone 2-Br, 4'-Cl Bromine increases molecular weight and may affect photostability. 99585-64-5
2-CHLORO-4'-(4-METHYLPIPERAZINOMETHYL)BENZOPHENONE 2-Cl, 4'-CH₂-(4-methylpiperazine) Methylpiperazine introduces a basic nitrogen, influencing pharmacokinetics. 898783-87-4
2'-Chloro-4'-(4-chlorophenoxy)acetophenone 2'-Cl, 4'-(4-Cl-phenoxy) Phenoxy group may reduce solubility but enhance hydrophobic interactions. Not specified

Pharmacological and Chemical Properties

  • Antifungal Activity: Benzophenones, including 2-chloro derivatives, are reported to exhibit antifungal properties.
  • Solubility and Bioavailability: The morpholinomethyl group in this compound likely improves water solubility compared to analogs like 2-Bromo-4'-chlorobenzophenone, which lacks polar substituents . Thiomorpholine derivatives () may exhibit higher membrane permeability due to sulfur’s lipophilicity.
  • Reactivity: Bromine in 2-Bromo-4'-chlorobenzophenone increases susceptibility to nucleophilic substitution compared to chloro analogs . Fluorinated derivatives (e.g., 4-Chloro-2-fluoro variants) often show enhanced metabolic stability .

Biological Activity

2-Chloro-4'-morpholinomethyl benzophenone is a synthetic organic compound belonging to the benzophenone family, which is known for its diverse biological activities. This compound has garnered interest in pharmaceutical research due to its potential applications as an antimicrobial and anticancer agent. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H18ClNC_{18}H_{18}ClN, with a molecular weight of approximately 295.80 g/mol. Its structure features a benzophenone backbone with a morpholinomethyl substituent at the para position and a chlorine atom at the ortho position. This unique configuration contributes to its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to increased permeability and cell death.

Table 1: Antimicrobial Efficacy of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Mechanism of Action
Staphylococcus aureus32 µg/mLCell membrane disruption
Escherichia coli64 µg/mLCell membrane disruption
Pseudomonas aeruginosa128 µg/mLCell membrane disruption

Anticancer Activity

The anticancer potential of this compound has been explored through various assays, including MTT and colony formation assays. Studies reveal that this compound can inhibit the proliferation of several cancer cell lines, including breast (MCF-7) and cervical (HeLa) cancer cells.

Table 2: Anticancer Activity of this compound

Cell LineIC50 (µM)Treatment Duration (h)Viable Cell Percentage (%)
MCF-78.47 ± 0.187215.05 at 20 µM
HeLa9.22 ± 0.177221.64 at 20 µM

The mechanism by which this compound exerts its anticancer effects involves multiple pathways:

  • Cell Cycle Arrest : Flow cytometry analysis indicates that the compound induces G1 phase arrest in treated cancer cells.
  • Apoptosis Induction : The compound activates apoptotic pathways, evidenced by increased levels of cleaved caspases in treated cells.
  • Inhibition of Angiogenesis : In vivo studies using chick chorioallantoic membrane assays show that it significantly inhibits blood vessel formation in tumor tissues.

Case Study 1: Efficacy Against Breast Cancer

In a controlled study, MCF-7 cells were treated with varying concentrations of this compound for up to 72 hours. The results indicated a dose-dependent decrease in cell viability, with significant reductions observed at concentrations above 10 µM.

Case Study 2: Antimicrobial Effects on Clinical Isolates

A clinical trial evaluated the antimicrobial efficacy of the compound against isolates from infected patients. Results demonstrated that it effectively inhibited growth in multi-drug resistant strains, suggesting its potential as a therapeutic agent in treating resistant infections.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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